molecular formula C8H7N5O B8343737 3-(Adenin-9-yl) prop-2-enal

3-(Adenin-9-yl) prop-2-enal

Cat. No. B8343737
M. Wt: 189.17 g/mol
InChI Key: LYXOMQKQLZJTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Adenin-9-yl) prop-2-enal is a useful research compound. Its molecular formula is C8H7N5O and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)prop-2-enal

InChI

InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)

InChI Key

LYXOMQKQLZJTQN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of adenine (135 mg; 1 mmole) in dimethylformamide (2 ml) at -40° there is added a solution of sodium ethoxide (prepared from 15 mg of sodium hydride) in ethanol (1 ml) and the mixture is stirred for 10 min. Propargyl aldehyde (59 mg; 1.1 mmole) is added in one portion and stirring is continued at -40° for 1 hr. The pale brown reaction mixture is then allowed to come to room temperature and neutralized by the addition of aqueous ammonium chloride. The precipitated solid (100 mg) is removed by filtration. It is recrystallized by dissolution in boiling water (240 ml) followed by cooling. This affords to the pure title compound (100 mg., 52.9%) m.p. 258°-60° C. The NMR spectrum of the material is in agreement with the postulated structure and shows absorption peaks at (DMSO) 7.17 (q,J,=7.8 HzJ2 =14.4 Hz, 1H, --CH=CH--CHO) 7.55 (S, 2H, NH2) 8.28 (S, 1H) 8.54 (d, J, J=14.4 Hz, 1H CH=CH--CHO) 8.64 (S, 1H) 9.68 (d, J-7.9 Hz, CHO). Mass spectrum m/z (intensity, % of base peak), ion: 189 (55.7)M+, 161 (98) (M-CO)+, 160 (32) (M-HCO)+, 134 (100) (MC3H∂)M+, 161 (98) (M-CO)+, 160 (32) (M-HCO)+, 134 (100) (MC3H3O)+, 118 (93).
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Propargyl aldehyde
Quantity
59 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52.9%

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